molecular formula C11H9NO B132970 2-Benzoylpyrrole CAS No. 7697-46-3

2-Benzoylpyrrole

Cat. No. B132970
Key on ui cas rn: 7697-46-3
M. Wt: 171.19 g/mol
InChI Key: NFGGQMYSOLVBLF-UHFFFAOYSA-N
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Patent
US05082951

Procedure details

To a solution of N,N-dimethylbenzamide (48.0 g, 0.32 mol) in 1,2-dichloroethane (500 mL) was added oxalyl chloride (48.0 g, 0.38 mol). The reaction mixture was stirred for 24 hours at room temperature. To the reaction mixture was then added pyrrole (22.0 g, 0.33 mol). The reaction mixture was again stirred for 24 hours at room temperature. Aqueous sodium acetate (20%, 200 mL) was added to the reaction mixture and vigorous stirring was continued for 24 hours at room temperature. The organic layer was filtered through a silica gel column and concentrated under reduced pressure to yield 2-benzoylpyrrole which was used without further purification. Yield 43.0 g (80%), mp 76°-77° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C(Cl)(=O)C(Cl)=O.[NH:18]1[CH:22]=[CH:21][CH:20]=[CH:19]1.C([O-])(=O)C.[Na+]>ClCCCl>[C:3]([C:19]1[NH:18][CH:22]=[CH:21][CH:20]=1)(=[O:10])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Name
Quantity
48 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
N1C=CC=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was again stirred for 24 hours at room temperature
Duration
24 h
STIRRING
Type
STIRRING
Details
vigorous stirring
WAIT
Type
WAIT
Details
was continued for 24 hours at room temperature
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through a silica gel column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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